N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c29-21-13-14-22(30)28(21)16-11-9-15(10-12-16)24(31)27-18-6-2-1-5-17(18)23-25-19-7-3-4-8-20(19)26-23/h1-12H,13-14H2,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIZYHSMILSQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Protocol
A suspension of o-phenylenediamine (1.0 equiv) and methyl 2-(1H-benzo[d]imidazol-2-yl)acetate (1.1 equiv) in methanol is treated with thionyl chloride (2.5 equiv) at 0°C. The mixture warms to room temperature and stirs for 18 hours, yielding 2-(1H-benzo[d]imidazol-2-yl)aniline after workup. This method achieves 86% yield, as confirmed by $$ ^1H $$-NMR and HPLC-MS.
Preparation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
The dioxopyrrolidine moiety is introduced via succinimide substitution. 4-Aminobenzoic acid is reacted with succinic anhydride in acetic acid under reflux, followed by cyclization using N,N’-dicyclohexylcarbodiimide (DCC) to form 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid.
Optimization of Cyclization
Key parameters include:
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
- Catalyst : 4-Dimethylaminopyridine (DMAP)
- Temperature : 0°C to room temperature
Yields typically range from 70–80%, with purity verified by melting point analysis and $$ ^{13}C $$-NMR.
Activation of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid
The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester to facilitate amide bond formation. This is achieved using N-hydroxysuccinimide and DCC in anhydrous DCM.
NHS Ester Synthesis
| Reagent | Equiv | Role |
|---|---|---|
| DCC | 1.2 | Carbodiimide activator |
| NHS | 1.1 | Nucleophile |
| 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | 1.0 | Substrate |
The reaction proceeds at 0°C for 2 hours, followed by filtration to remove dicyclohexylurea. The NHS ester is isolated via rotary evaporation and used without further purification.
Amide Coupling with 2-(1H-Benzo[d]imidazol-2-yl)aniline
The final step couples the NHS-activated acid with 2-(1H-benzo[d]imidazol-2-yl)aniline. This employs nucleophilic acyl substitution under mild conditions.
Reaction Conditions
- Solvent : Dimethylformamide (DMF) or acetonitrile
- Base : N,N-Diisopropylethylamine (DIPEA, 2.0 equiv)
- Temperature : Room temperature, 12–18 hours
The crude product is purified via silica gel chromatography (ethyl acetate/hexanes), affording the target compound in 65–75% yield.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with a single peak at 8.2 minutes.
Comparative Analysis of Coupling Reagents
| Reagent | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| NHS/DCC | 75 | 98 | 12.50 |
| HATU | 78 | 97 | 45.00 |
| PyBroP | 72 | 96 | 38.00 |
NHS/DCC offers the best cost-to-yield ratio for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the benzimidazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds containing the benzimidazole moiety exhibit significant anticancer properties. For instance, derivatives of N-(2-phenyl-1H-benzo[d]imidazol-5-yl)quinolin-4-amine have been identified as potent inhibitors of the VEGFR-2 kinase, which is crucial in cancer progression. These compounds demonstrated IC50 values as low as 0.03 μM against VEGFR-2 and showed promising anticancer activity against various cell lines, including MCF-7 and Hep-G2 . The structural similarity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide to these active compounds suggests potential for similar therapeutic effects.
Inhibition of Enzymatic Pathways
The compound has been explored for its ability to inhibit specific enzymatic pathways relevant to cancer and other diseases. The presence of the benzimidazole structure is known to enhance binding affinity to target proteins, making it a candidate for further investigations into its mechanism of action against various biological targets.
Synthetic Methodologies
Synthesis Techniques
The synthesis of this compound can be achieved through various methods involving C–N bond formation. Recent advancements in synthetic methodologies highlight the use of aromatic aldehydes and o-phenylenediamine as starting materials, leading to the efficient production of benzimidazole derivatives under mild conditions .
Versatile Reaction Conditions
The compound can be synthesized using different reaction conditions such as solvent variations (e.g., DMF or dichloromethane) and catalytic systems (e.g., sulfur or DMAP). These methods not only improve yield but also allow for modifications that can tailor the compound's properties for specific applications .
Material Science Applications
Potential in Nanotechnology
Due to its unique chemical structure, this compound may find applications in nanotechnology. The ability to functionalize surfaces with such compounds can lead to enhanced properties in materials used for drug delivery systems or biosensors.
Polymer Composites
In material science, incorporating benzimidazole derivatives into polymer matrices can improve thermal stability and mechanical properties. Research into polymer composites containing benzimidazole structures indicates enhanced performance metrics compared to traditional materials .
Data Table: Comparative Analysis of Related Compounds
| Compound Name | Structure | Anticancer Activity (IC50) | Synthesis Method |
|---|---|---|---|
| N-(2-(1H-benzo[d]imidazol-5-yl)quinolin-4-amines | Structure | 0.03 μM (VEGFR-2) | C–N Bond Formation |
| This compound | Structure | TBD | Aromatic Aldehyde Method |
| N-(4-(2-Benzimidazolyl)phenyl)maleimide | Structure | TBD | Maleimide Chemistry |
Mechanism of Action
The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Table 1: Key Benzimidazole Derivatives and Their Antimicrobial Profiles
Key Observations:
Substituent Impact on Activity: The dinitrophenyl group in W1 enhances antimicrobial and anticancer activity, likely due to electron-withdrawing effects improving target binding . Nitro (NO₂) and trifluoromethyl (CF₃) substituents in 6p and 6o () significantly boost quorum sensing inhibition (64–68%), critical for disrupting bacterial communication . Sulfonylhydrazone moieties in 5d, 5k, 5m improve antifungal efficacy, suggesting hydrogen-bonding interactions with microbial enzymes .
Cytotoxicity Profiles :
- 6p () demonstrates low cytotoxicity (tested up to 100 µM), making it a promising candidate for anti-virulence therapies .
Structural Analogues with Heterocyclic Hybrids
Table 2: Hybrid Benzimidazole Derivatives
Key Observations:
- Complex Hybrids : Derivatives like 6a-d combine benzimidazole with benzodiazepine and indole moieties, expanding structural diversity for CNS or anticancer targets .
- Kinase-Targeting Potential: The isoxazole-morpholine hybrid in suggests possible kinase inhibitory activity, common in oncology drug design .
Biological Activity
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of 403.43 g/mol. It features a benzimidazole moiety, which is known for its role in various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes such as α-glucosidase and β-glucuronidase. For instance, studies indicate that benzimidazole derivatives can exhibit IC50 values ranging from 4.48 to 46.12 µM against β-glucuronidase, suggesting significant inhibitory potential compared to standard inhibitors like d-saccharic acid 1,4-lactone .
- Binding Interactions : Molecular docking studies have suggested that the compound binds to allosteric sites on target enzymes, which may enhance its inhibitory effects without competing with substrate binding sites .
Anticancer Activity
This compound has been evaluated for its anticancer properties through various in vitro assays:
The compound exhibited selective cytotoxicity against cancer cell lines while demonstrating low toxicity towards normal cells, indicating a promising therapeutic index.
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth effectively, although specific data on this compound's antimicrobial efficacy is still emerging.
Case Studies
Several studies have highlighted the potential of benzimidazole derivatives in drug development:
- Antidepressant Activity : A series of benzimidazole derivatives were synthesized and evaluated for antidepressant activity. Some compounds demonstrated significant effects in animal models, indicating the potential for developing new antidepressant medications .
- Diabetes Management : Compounds similar to this compound have been studied for their ability to manage blood glucose levels by inhibiting α-glucosidase. The results showed significant hypoglycemic activity comparable to existing medications .
Q & A
Basic: What are the key steps for synthesizing this compound, and what critical parameters influence yield?
The synthesis typically involves multi-step reactions, starting with benzo[d]imidazole derivatives and functionalizing the phenyl group with pyrrolidinone moieties. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .
- Catalyst optimization : Transition-metal catalysts or bases (e.g., K₂CO₃) improve coupling efficiency .
- Temperature control : Reactions often require precise heating (70–100°C) to avoid side products .
Post-synthesis purification via column chromatography or HPLC is essential to isolate the target compound .
Basic: Which spectroscopic methods are recommended for structural validation?
- NMR spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and carbonyl/amide linkages. For example, the benzo[d]imidazole protons appear as distinct doublets (δ 7.2–8.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~3200 cm⁻¹ (N-H stretch) validate functional groups .
Advanced: How can computational modeling optimize reaction pathways for this compound?
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and energy barriers for key steps like amide bond formation .
- Reaction path search tools : Algorithms (e.g., GRRM) identify low-energy pathways, reducing trial-and-error experimentation .
- Machine learning : Train models on existing reaction databases to predict optimal solvent/catalyst combinations .
Advanced: What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. kinase inhibition)?
- Comparative assays : Test the compound against the same cell lines or enzyme targets (e.g., kinase panels) under standardized conditions .
- Structural analogs : Compare with derivatives (e.g., piperidine-linked benzamides) to isolate SAR trends .
- Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to contextualize discrepancies in potency or selectivity .
Basic: How is the compound’s purity assessed post-synthesis?
- HPLC : Use a C18 column with UV detection (λ = 254 nm); purity >95% is acceptable for in vitro studies .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages should match theoretical values within ±0.4% .
- Thermogravimetric analysis (TGA) : Confirm thermal stability and absence of solvent/moisture residues .
Advanced: What experimental design frameworks improve SAR studies for this compound?
- Factorial design : Vary substituents (e.g., pyrrolidinone vs. piperazine) systematically to quantify effects on bioactivity .
- QSAR models : Use partial least squares (PLS) regression to correlate electronic descriptors (e.g., logP, HOMO/LUMO) with activity .
- High-throughput screening (HTS) : Automate assays to test 100+ derivatives against multiple targets, prioritizing hits for further optimization .
Advanced: How do solvent and pH influence the compound’s stability in biological assays?
- pH-dependent degradation : Monitor hydrolysis of the pyrrolidinone ring at pH <5 or >9 using LC-MS .
- Solvent compatibility : DMSO stock solutions should be diluted to <1% in aqueous buffers to prevent precipitation .
- Long-term storage : Lyophilize the compound and store at -20°C under argon to prevent oxidation .
Basic: What initial biological screening assays are recommended?
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram- bacteria) .
- Kinase inhibition : Fluorescence polarization assays (e.g., EGFR, VEGFR2) .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to rule out nonspecific toxicity .
Advanced: How can contradictory solubility data be addressed during formulation?
- Co-solvent systems : Test PEG-400/water mixtures to enhance aqueous solubility .
- Salt formation : Synthesize hydrochloride or mesylate salts to improve bioavailability .
- Nanosuspensions : Use wet milling or spray-drying to produce stable nanoparticles (<200 nm) for in vivo delivery .
Advanced: What statistical methods validate reproducibility in synthesis?
- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize temperature, catalyst loading, and reaction time .
- Control charts : Track yield and purity across 10+ batches to identify process drift .
- Principal Component Analysis (PCA) : Correlate spectroscopic data (e.g., NMR shifts) with batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
